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molecular formula C9H12O2 B8676539 3,5-Dimethylphenol;formaldehyde CAS No. 25086-35-5

3,5-Dimethylphenol;formaldehyde

Cat. No. B8676539
M. Wt: 152.19 g/mol
InChI Key: CHDQVBAPUJDYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04424238

Procedure details

Into a reactor equipped with a thermometer, an agitator, a reflux cooler and a dropping funnel were charged 122 parts (1 mol) of 3,5-xylenol and 0.6 part of oxalic acid. After the mixture was heated to 150° C., 16.2 parts of 37% aqueous formaldehyde solution was added dropwise to the mixture in two hours, while agitating the resulting mixture without heating. During the dropwise addition of the aqueous formaldehyde solution, the temperature of the reaction system in the reactor was lowered due to the addition of water in the aqueous formaldehyde solution to the reaction system, and the temperature of the reaction system was 102° C. at the final stage of the addition of the formaldehyde solution. The resulting mixture was further agitated at 102° C. for 2 hours and then water was removed from the reaction solution. The residue was charged into a distillation vessel, and unreacted 3,5-xylenol was removed by a distillation under reduced pressure to obtain a 3,5-xylenol/formaldehyde condensate.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:9])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.C(O)(=O)[C:11](O)=[O:12].O>C=O>[C:1]1([OH:9])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[CH2:11]=[O:12] |f:4.5|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
while agitating the resulting mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a reactor equipped with a thermometer
TEMPERATURE
Type
TEMPERATURE
Details
without heating
CUSTOM
Type
CUSTOM
Details
was 102° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was further agitated at 102° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
water was removed from the reaction solution
ADDITION
Type
ADDITION
Details
The residue was charged into a distillation vessel
CUSTOM
Type
CUSTOM
Details
unreacted 3,5-xylenol was removed by a distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC(=C1)C)C)O.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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